molecular formula C20H15ClN2O3 B8540103 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetic acid

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetic acid

Cat. No.: B8540103
M. Wt: 366.8 g/mol
InChI Key: DBLBPRFLLZXMOW-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetic acid is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an oxazolo-benzazepine core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetic acid typically involves multiple steps, starting from readily available precursors. The process generally includes the formation of the oxazolo-benzazepine core, followed by the introduction of the chlorophenyl and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production also emphasizes the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H15ClN2O3

Molecular Weight

366.8 g/mol

IUPAC Name

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetic acid

InChI

InChI=1S/C20H15ClN2O3/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)22-16(10-17(24)25)20(18)26-23-11/h2-9,16H,10H2,1H3,(H,24,25)/t16-/m0/s1

InChI Key

DBLBPRFLLZXMOW-INIZCTEOSA-N

Isomeric SMILES

CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.